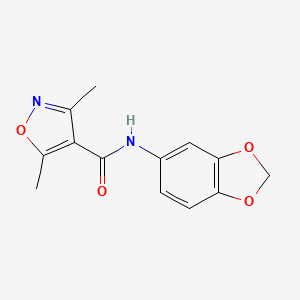
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, also known as MDX-019, is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound is of interest to researchers because of its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves its ability to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have antioxidant properties and to modulate the activity of certain enzymes involved in energy metabolism. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for certain signaling pathways and enzymes involved in disease progression. This specificity makes it a valuable tool for studying the mechanisms of disease and for developing new therapies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential biomarkers for predicting its efficacy in treating specific diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, with the ultimate goal of developing new therapies for cancer, inflammation, and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 3,4-methylenedioxyphenol with ethyl 2-bromoacetate to form 1,3-benzodioxole-5-carboxylic acid ethyl ester. This intermediate is then converted to the corresponding amide using 3,5-dimethylisoxazole and triethylamine. The final product, this compound, is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. One of the key areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-12(8(2)19-15-7)13(16)14-9-3-4-10-11(5-9)18-6-17-10/h3-5H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWSBVZFBHESCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)
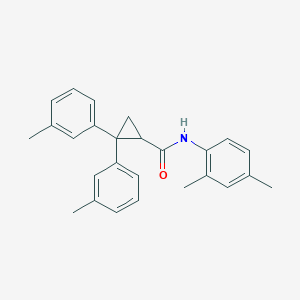
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)
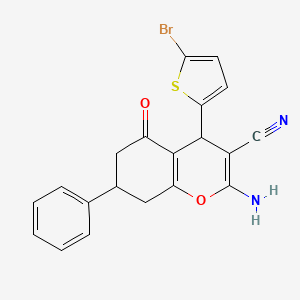
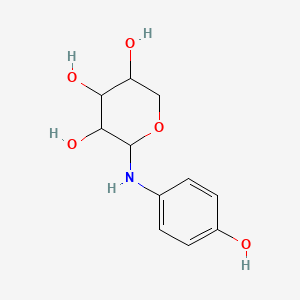
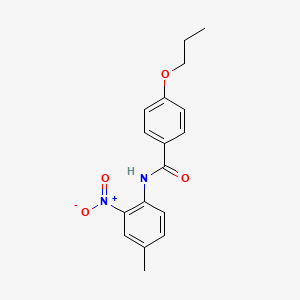
![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)
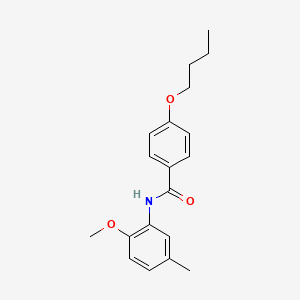
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)
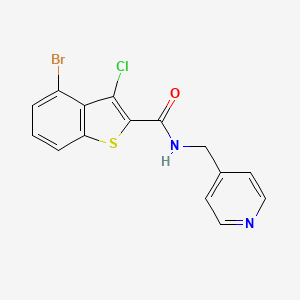
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5220074.png)